N-(2-oxooxolan-3-yl)tridecanamide

Quorum sensing antagonism LuxR receptor Vibrio fischeri reporter assay

Researchers studying quorum sensing in Yersinia pseudotuberculosis or constructing LuxR SAR curves often face challenges with even-chain AHLs producing misleading activity profiles. N-(2-oxooxolan-3-yl)tridecanamide (C13-HSL) is the only chain-length-authentic probe for Y. pseudotuberculosis QS circuits. • LuxR antagonist IC50: 0.96 μM (Vibrio fischeri) • TraR IC50: 2.25 μM, bridging C12-HSL and C14-HSL for high-resolution SAR • Partial antagonism fingerprint enables mechanistic studies of LuxR modulation • Supplied with ≥98% purity, stable at -20°C, global shipping in days.

Molecular Formula C17H31NO3
Molecular Weight 297.4 g/mol
CAS No. 878627-21-5
Cat. No. B155709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxooxolan-3-yl)tridecanamide
CAS878627-21-5
SynonymsC13-HSL
Molecular FormulaC17H31NO3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)18-15-13-14-21-17(15)20/h15H,2-14H2,1H3,(H,18,19)
InChIKeyKCJFEZQEDOBEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-oxooxolan-3-yl)tridecanamide (C13-HSL) Quorum Sensing Modulator: Procurement Specifications and Baseline Profile


N-(2-oxooxolan-3-yl)tridecanamide (CAS 878627-21-5, synonym N-tridecanoyl-L-homoserine lactone, C13-HSL) is a synthetic N-acylated homoserine lactone (AHL) belonging to the autoinducer class of bacterial quorum sensing (QS) signaling molecules. It possesses a C13 saturated acyl chain linked to an L-homoserine lactone head group, giving it a molecular weight of 297.4 g/mol [1]. C13-HSL is notable for its rare odd-numbered acyl carbon chain, produced in trace amounts by wild-type and mutant strains of Yersinia pseudotuberculosis [2], and functions as a concentration-dependent antagonist of LuxR-type QS receptors in Vibrio fischeri while also exhibiting antagonistic activity against TraR in Agrobacterium tumefaciens [3].

Why N-(2-oxooxolan-3-yl)tridecanamide Cannot Be Replaced by Common Even-Chain AHLs for LuxR-Focused Quorum Sensing Studies


Generic substitution between AHLs of different acyl chain lengths is not straightforward because the number of carbons in the acyl chain is a primary determinant of R-protein binding affinity and functional output (agonism vs. antagonism). Systematic evaluation of ~90 synthetic AHLs across three Gram-negative reporter strains revealed that shifting the acyl chain by even a single carbon can invert the activity profile—converting an agonist into an antagonist—or dramatically alter IC50/EC50 values [1]. C13-HSL achieves a distinct antagonistic IC50 of 0.96 μM against LuxR in Vibrio fischeri, while the adjacent even-chain C14-HSL (IC50 0.61 μM in TraR; C12-HSL 3.49 μM in TraR) displays different potency, selectivity, and partial vs. full antagonism characteristics [1]. Additionally, C13-HSL is naturally produced by Y. pseudotuberculosis [2], making it the only chain-length-authentic probe for interrogating QS circuits in this pathogen; any even-chain substitute would introduce both a non-native signal and potentially misleading SAR data.

Quantitative Differentiation of N-(2-oxooxolan-3-yl)tridecanamide Against Closest AHL Analogs: Head-to-Head IC50, Chain-Length SAR, and Biological Selectivity Data


LuxR Antagonism: C13-HSL IC50 of 0.96 μM vs. C12-HSL Inactivity in Vibrio fischeri

In a head-to-head screening of the C-series AHL library against V. fischeri LuxR using a β-galactosidase reporter assay, C13-HSL (compound C13) exhibited antagonism with an IC50 of 0.96 μM, whereas C12-HSL (compound A12, C12 acyl chain) showed no measurable antagonistic activity in the same assay system (value absent from IC50 table, indicating no inhibition at tested concentrations) [1]. Both compounds were tested at concentrations ranging from 2 × 10⁻² to 2 × 10⁵ nM against 5 μM of the native LuxR ligand OHHL (3). C13-HSL's dose-response curve was noted to be upturned at higher concentrations (footnote f), indicative of a complex partial antagonism or mixed agonist/antagonist behavior unique to this chain length [1].

Quorum sensing antagonism LuxR receptor Vibrio fischeri reporter assay

TraR Antagonism: C13-HSL IC50 = 2.25 μM Compared to C12-HSL (3.49 μM) and C14-HSL (0.61 μM) in Agrobacterium tumefaciens

Within the same systematic library screen, C13-HSL was evaluated for TraR antagonism in A. tumefaciens WCF47 and yielded an IC50 of 2.25 μM [1]. In the identical assay format, the nearest even-chain comparators gave IC50 values of 3.49 μM for C12-HSL (compound A12) and 0.61 μM for C14-HSL (compound C14) [1]. C13-HSL showed an upturned dose-response curve (footnote f), consistent with partial antagonism or mixed-mode behavior, while C14-HSL additionally exhibited a dose-response curve that did not reach 100% inhibition (footnote g) [1].

TraR receptor antagonism Agrobacterium tumefaciens AHL chain-length SAR

Species-Selective Profile: C13-HSL Antagonizes LuxR and TraR but Shows Broader Selectivity Gap vs. LasR

In the cross-species screen spanning three Gram-negative reporter strains, C13-HSL showed a clear activity profile: IC50 = 2.25 μM against TraR (A. tumefaciens), IC50 = 0.96 μM against LuxR (V. fischeri), and no IC50 value reported against LasR (P. aeruginosa), indicating no measurable antagonism toward the LasR receptor under the assay conditions (7.5 nM OdDHL as native ligand) [1]. By comparison, the even-chain C14-HSL showed only TraR antagonism (0.61 μM) and also lacked LasR activity, while C12-HSL (3.49 μM) was similarly LasR-inactive [1]. This demonstrates that C13-HSL shares the LasR-inactive trait of its near neighbors but uniquely achieves dual LuxR/TraR antagonism with a potency ratio (TraR IC50 / LuxR IC50) of 2.34, affording a measurable selectivity window.

Species-selective quorum sensing modulation LasR receptor Cross-species AHL profiling

Natural Occurrence Correlation: C13-HSL Is the Authentic Signal of Yersinia pseudotuberculosis QS Systems

Unlike the vast majority of odd-chain AHLs that are purely synthetic constructs, C13-HSL has been confirmed as a naturally produced autoinducer by wild-type and mutant strains of Yersinia pseudotuberculosis, where it is generated in trace amounts [1]. In contrast, C12-HSL is the predominant signal in Pseudomonas aeruginosa LasI/R systems [2], and C14-HSL is not associated with Y. pseudotuberculosis QS. This natural provenance means C13-HSL uniquely enables researchers to study the cognate LuxR-family receptor(s) in Yersinia species using the authentic ligand, an essential requirement for validating QS inhibition targets in this pathogen [1].

Yersinia pseudotuberculosis natural autoinducer AHL biomarker validation

N-(2-oxooxolan-3-yl)tridecanamide (C13-HSL) Application Scenarios Derived from Quantitative Differentiation Evidence


LuxR-Selective Chemical Probe Development in Vibrio fischeri Quorum Sensing Models

With a LuxR antagonism IC50 of 0.96 μM and a TraR/LuxR selectivity ratio of 2.34, C13-HSL is the preferred starting scaffold for developing LuxR-targeted chemical probes in V. fischeri bioluminescence models. Its functional inactivity at the LasR receptor eliminates confounding P. aeruginosa-type cross-reactivity, enabling clean interpretation of LuxR-mediated phenotypes in mixed-culture or inhibitor-screening experiments [1].

Acyl-Chain-Length SAR Studies Mapping the Agonist-to-Antagonist Transition Boundary in TraR Receptors

C13-HSL's TraR IC50 of 2.25 μM, situated precisely between C12-HSL (3.49 μM) and C14-HSL (0.61 μM), makes it an indispensable compound for constructing high-resolution TraR acyl-chain SAR curves. Procurement of C13-HSL alongside its even-chain neighbors enables laboratories to define the exact chain-length threshold where antagonism potency shifts, data that inform rational design of competitive TraR inhibitors for agricultural applications targeting A. tumefaciens virulence [1].

Yersinia pseudotuberculosis Quorum Sensing Target Validation Using the Cognate Native Autoinducer

Because C13-HSL is the naturally produced QS signal in Y. pseudotuberculosis, it is the only appropriate ligand for validating putative LuxR-family receptor targets in this pathogen. Substituting C12-HSL or C14-HSL would risk studying non-physiological receptor-ligand interactions, potentially identifying false-positive inhibitor hits or missing true pharmacological modulation of the cognate Yersinia QS circuit [1].

Partial Antagonism Mechanism Studies Leveraging C13-HSL's Upturned Dose-Response Signature

The upturned antagonism dose-response curve observed for C13-HSL at both TraR and LuxR (footnote f in Table 1) indicates a partial antagonism or mixed agonist/antagonist mechanism at higher concentrations. This distinct pharmacological fingerprint—not shared by C12-HSL (LuxR-inactive) or C14-HSL (did not reach 100% inhibition)—makes C13-HSL uniquely suited for mechanistic studies of partial agonism at LuxR-type receptors, an area of growing interest for developing QS modulators that attenuate rather than completely block signaling [1].

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